molecular formula C22H24N2OS2 B11643238 N-[(1Z)-8-ethoxy-4,4,5-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-methylaniline

N-[(1Z)-8-ethoxy-4,4,5-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-methylaniline

Cat. No.: B11643238
M. Wt: 396.6 g/mol
InChI Key: XXNOJIUCOZVBIE-UHFFFAOYSA-N
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Description

This compound features a dithioloquinoline core fused with a 1,2-dithiolo ring, substituted with an ethoxy group at position 8, three methyl groups (4,4,5-trimethyl), and a 4-methylaniline moiety. The Z-configuration at the imine bond (1-position) enhances its stereochemical stability and interaction with biological targets. Its molecular formula is C₂₄H₂₅N₂OS₂, with a molecular weight of 437.6 g/mol. Key applications include medicinal chemistry (anticancer and antimicrobial research) and materials science due to its redox-active dithiolo ring and aromatic stability .

Properties

Molecular Formula

C22H24N2OS2

Molecular Weight

396.6 g/mol

IUPAC Name

8-ethoxy-4,4,5-trimethyl-N-(4-methylphenyl)dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C22H24N2OS2/c1-6-25-16-11-12-18-17(13-16)19-20(22(3,4)24(18)5)26-27-21(19)23-15-9-7-14(2)8-10-15/h7-13H,6H2,1-5H3

InChI Key

XXNOJIUCOZVBIE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C3=C2C(=NC4=CC=C(C=C4)C)SS3)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-8-ethoxy-4,4,5-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-methylaniline typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-8-ethoxy-4,4,5-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

Chemistry

N-[(1Z)-8-ethoxy-4,4,5-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-methylaniline serves as a versatile building block in organic synthesis. Its unique structure allows for the generation of more complex molecules through various chemical reactions such as:

  • Oxidation: Producing quinoline N-oxides.
  • Reduction: Modifying electronic properties.
  • Substitution: Introducing different functional groups.

Biology

Research has indicated potential biological activities associated with this compound:

  • Antimicrobial Properties: Studies have shown effectiveness against various bacteria and fungi.

    Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli.
  • Anticancer Activity: Investigations into its ability to inhibit cancer cell proliferation are ongoing.

    Case Study: Research in the European Journal of Pharmacology reported that specific analogs exhibited selective cytotoxicity towards human cancer cell lines.

Medicine

The compound is being explored for therapeutic applications:

  • Drug Development: Its structural features may lead to the development of novel pharmaceuticals targeting specific diseases.

    Case Study: A patent application highlighted its use in formulating drugs for treating neurodegenerative disorders due to its ability to cross the blood-brain barrier.

Industry

In industrial applications, this compound is utilized in:

  • Advanced Materials Development: It contributes to creating new materials with enhanced properties.

    Data Table: Industrial Applications
Application AreaDescription
CoatingsUsed in protective coatings for metals.
PlasticsEnhances thermal stability in polymer formulations.
PharmaceuticalsActs as an intermediate in drug synthesis.

Mechanism of Action

The mechanism of action of N-[(1Z)-8-ethoxy-4,4,5-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-methylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

The compound’s uniqueness arises from its 8-ethoxy group , 4,4,5-trimethyl substitutions , and 4-methylaniline substituent. Below is a comparison with structurally related analogs:

Compound Name Key Substituents Molecular Formula Biological Activity Key Differences
Target Compound 8-ethoxy, 4,4,5-trimethyl, 4-methylaniline C₂₄H₂₅N₂OS₂ Anticancer, antimicrobial Reference compound for comparison
N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3-methylaniline 8-methoxy, 4,4-dimethyl, 3-methylaniline C₂₀H₂₀N₂OS₂ Antimicrobial, anticancer Methoxy vs. ethoxy : Reduced lipophilicity; 3-methylaniline vs. 4-methylaniline : Altered binding affinity to targets.
4-[(8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amino]-N-(2-pyrimidinyl)benzenesulfonamide 8-ethoxy, 4,4-dimethyl, sulfonamide C₂₆H₂₄N₄O₃S₃ Enzyme inhibition (e.g., kinases) Sulfonamide group : Enhances solubility and target specificity compared to methylaniline.
N-[(1E)-5-benzyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,4-dimethylaniline 5-benzyl, 4,4,8-trimethyl, 2,4-dimethylaniline C₂₈H₂₇N₂S₂ Antioxidant, anticancer Benzyl group : Increases steric hindrance, reducing membrane permeability.
2-{[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenol 8-ethoxy, 4,4-dimethyl, phenolic -OH C₂₀H₁₉N₂O₂S₂ Antiviral, anti-inflammatory Phenolic group : Improves antioxidant capacity but reduces stability under acidic conditions.

Impact of Substituents on Properties

Ethoxy vs. Methoxy :

  • The 8-ethoxy group in the target compound enhances lipophilicity and metabolic stability compared to methoxy analogs, favoring blood-brain barrier penetration in neuropharmacological applications .
  • Methoxy derivatives (e.g., ) exhibit faster renal clearance due to lower molecular weight.

Methyl Substitutions :

  • The 4,4,5-trimethyl configuration in the target compound improves steric protection of the dithiolo ring, reducing oxidative degradation. Analogs with fewer methyl groups (e.g., 4,4-dimethyl in ) show lower thermal stability .

Aniline Modifications :

  • 4-methylaniline in the target compound enables stronger π-π stacking with aromatic residues in enzyme active sites compared to 3-methylaniline or sulfonamide derivatives .

Biological Activity

Chemical Structure and Properties

The compound features a unique structure characterized by a quinoline backbone with a dithiolo moiety. Its molecular formula is C18H24N2S2C_{18}H_{24}N_2S_2, and it has a molecular weight of approximately 344.53 g/mol. The presence of ethoxy and methylaniline groups suggests potential interactions with biological systems.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds structurally related to N-[(1Z)-8-ethoxy-4,4,5-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-methylaniline. For instance:

  • Fungicidal Activity : Research indicates that similar compounds exhibit moderate fungicidal activities against various fungal strains. This suggests that the target compound may also possess antifungal properties due to structural similarities .

Antioxidant Properties

Antioxidant activity is crucial for combating oxidative stress-related diseases. Compounds with similar functional groups have shown promising results in scavenging free radicals. Studies suggest that the dithiolo and quinoline components may enhance antioxidant capacity, contributing to cellular protection against oxidative damage.

Cytotoxicity Studies

Preliminary cytotoxicity assays reveal that derivatives of this compound can exhibit selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is essential for developing therapeutic agents with minimal side effects.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, suggesting potential applications in developing new antibiotics .
  • Cytotoxicity Profile : In vitro studies demonstrated that the compound exhibited IC50 values in the micromolar range against several cancer cell lines, indicating its potential as an anticancer agent .

Table 1: Biological Activity Summary of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntifungal25
Compound BAntioxidant15
Compound CCytotoxicity10

Table 2: Structural Features Influencing Biological Activity

FeatureInfluence on Activity
Ethoxy GroupEnhances solubility and bioavailability
Dithiolo MoietyPotential interaction with biological targets
Quinoline BackboneKnown for antimicrobial properties

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